molecular formula C12H12ClNO4 B4758985 (6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No. B4758985
M. Wt: 269.68 g/mol
InChI Key: SUZXIGFIHWADFB-UHFFFAOYSA-N
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Description

(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, also known as DIMBOA-acetic acid, is a natural compound found in plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. In recent years, there has been growing interest in the synthesis, scientific research application, and mechanism of action of DIMBOA-acetic acid.

Scientific Research Applications

Antibacterial Activity

One significant application of derivatives of (6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is in the field of antibacterial research. Kadian, Maste, and Bhat (2012) synthesized compounds, including (6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, which demonstrated notable antibacterial activity against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. This research suggests potential for these compounds in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Properties

Another area of application for derivatives of this compound is in antimicrobial and antioxidant research. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, which showed significant in vitro antimicrobial and antioxidant activities. This study indicates the potential use of these derivatives in treatments targeting microbial infections and oxidative stress (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthetic Chemistry and Photoreactions

The compound and its derivatives also find applications in synthetic chemistry, particularly in photoreactions. Marubayashi, Ogawa, Kuroita, Hamasaki, and Ueda (1992) explored the photoreaction of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate in methanol, resulting in β-lactam compounds. This study contributes to the understanding of photochemical transformations in organic synthesis (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Bioactive Derivative Synthesis

Finally, derivatives of (6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid are used in the synthesis of bioactive compounds. Mukovoz, Slepukhin, Danilova, Aysuvakova, and Glinushkin (2018) synthesized bioactive derivatives via reactions with 2-aminophenol. These compounds exhibited antimycotic activity against various plant pathogenic fungi, indicating their potential in agricultural applications and plant protection (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).

properties

IUPAC Name

2-(6-chloro-5,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-6-3-8-12(7(2)11(6)13)14(4-10(16)17)9(15)5-18-8/h3H,4-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZXIGFIHWADFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)N(C(=O)CO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 2
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 4
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 5
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 6
(6-chloro-5,7-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

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